

# Evaluating the Selectivity Profile of TG-100435 Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor **TG-100435**, focusing on its selectivity profile against a panel of protein kinases. The information is intended to assist researchers in evaluating its potential for use in experimental settings and drug development.

**TG-100435** is a multi-targeted, orally active protein tyrosine kinase inhibitor.[1][2][3] Its primary known targets include members of the Src family of kinases, as well as Abl and EphB4.[1][2][3] Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting potential on- and off-target effects in a biological system.

### **Kinase Inhibition Profile of TG-100435**

The inhibitory activity of **TG-100435** has been characterized against a limited panel of kinases. The available data, presented as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity of the inhibitor for the kinase.



| Kinase Target | Kinase Family   | Inhibition Constant (Ki)<br>(nM) |
|---------------|-----------------|----------------------------------|
| Src           | Src Family      | 13 - 64                          |
| Lyn           | Src Family      | 13 - 64                          |
| Lck           | Src Family      | 13 - 64                          |
| Yes           | Src Family      | 13 - 64                          |
| Abl           | Abl Family      | 13 - 64                          |
| EphB4         | Ephrin Receptor | 13 - 64                          |

Note: The provided data indicates that **TG-100435** is a potent inhibitor of these six kinases, with Ki values in the low nanomolar range.[1][2][3] However, a comprehensive evaluation of its selectivity would require screening against a much broader panel of kinases. Without such data, the potential for off-target activities against other kinases remains largely uncharacterized.

It is also important to note that **TG-100435** is metabolized in vivo to an active N-oxide metabolite, TG-100855, which is reported to be 2 to 9 times more potent than the parent compound.[3] This should be taken into consideration when interpreting in vivo studies.

## **Experimental Protocols**

A detailed experimental protocol for determining the kinase inhibition profile of a compound like **TG-100435** is essential for reproducibility and comparison of data. Below is a representative protocol for a biochemical kinase inhibition assay using the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.

## Representative Protocol: ADP-Glo™ Kinase Assay for Measuring IC50 of TG-100435

- 1. Objective: To determine the half-maximal inhibitory concentration (IC50) of **TG-100435** against a specific kinase (e.g., Src).
- 2. Materials:



- Recombinant human kinase (e.g., Src), affinity-tagged (e.g., GST- or His-tagged).
- Kinase-specific substrate peptide.
- Adenosine triphosphate (ATP).
- TG-100435, serially diluted in an appropriate solvent (e.g., DMSO).
- ADP-Glo<sup>™</sup> Kinase Assay Kit (containing ADP-Glo<sup>™</sup> Reagent and Kinase Detection Reagent).
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- White, opaque 384-well assay plates.
- Multichannel pipettes and a plate reader capable of measuring luminescence.

#### 3. Procedure:

## **Signaling Pathways and Experimental Workflow**

To visualize the biological context of **TG-100435**'s activity and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. maxcyte.com [maxcyte.com]



- 3. First Trimester Maternal Serum Screening Using Biochemical Markers PAPP-A and Free β-hCG for Down Syndrome, Patau Syndrome and Edward Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the Selectivity Profile of TG-100435 Against a Panel of Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10853445#evaluating-the-selectivity-profile-of-tg-100435-against-a-panel-of-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com